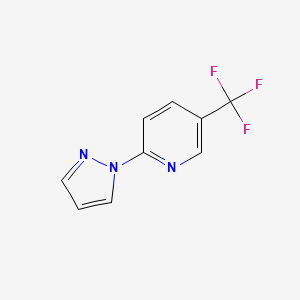

2-(1H-pirazol-1-il)-5-(trifluorometil)piridina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

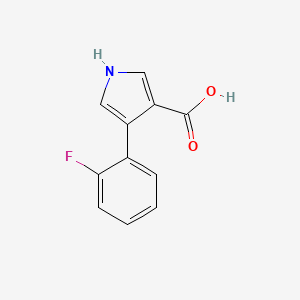

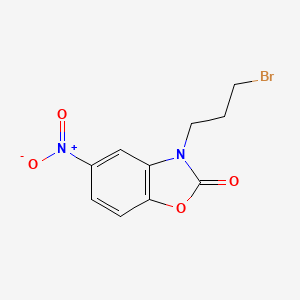

2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. The trifluoromethyl group attached to the pyridine ring enhances its chemical stability and lipophilicity, making it a valuable compound in various fields such as pharmaceuticals, agrochemicals, and materials science .

Aplicaciones Científicas De Investigación

2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s stability and lipophilicity make it useful in the study of biological systems.

Mecanismo De Acción

Target of Action

The primary target of 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is the Rhodium (III) ion . This compound is involved in Rhodium (III)-catalyzed reactions, particularly in the C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .

Mode of Action

The compound interacts with its target through a process known as C–H bond functionalization . This Rhodium (III)-catalyzed and solvent-controlled process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the C–H bond functionalization pathway . This pathway involves the interaction of the compound with internal alkynes, leading to the synthesis of either C–H alkenylation products or indazole products .

Result of Action

The result of the compound’s action is the production of either C–H alkenylation products or indazole products . These products are synthesized in moderate to good yields .

Action Environment

The action of 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is influenced by the reaction environment. The solvent used in the reaction plays a crucial role in controlling the C–H bond functionalization . Therefore, the efficacy and stability of the compound’s action are likely dependent on the specific reaction conditions.

Análisis Bioquímico

Biochemical Properties

2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing the overall biochemical pathways in which these enzymes are involved . The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity.

Cellular Effects

The effects of 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in stress responses and metabolic regulation . Additionally, 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of various metabolites within the cell.

Molecular Mechanism

At the molecular level, 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzymes and proteins, leading to inhibition or activation of their activity . For instance, it may inhibit the activity of enzymes involved in oxidative stress responses by binding to their active sites and preventing substrate access. Additionally, 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have indicated that prolonged exposure to 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine typically involves the functionalization of the pyridine ring. One common method is the Rh(III)-catalyzed C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes. This reaction can be controlled by the choice of solvent to yield either C–H alkenylation products or indazole products .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can modify the electronic properties of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various alkyl or aryl groups.

Comparación Con Compuestos Similares

Similar Compounds

2-(1H-pyrazol-1-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties.

5-(trifluoromethyl)pyridine: Does not contain the pyrazole ring, affecting its reactivity and applications.

Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III): A complex that includes the 2-(1H-pyrazol-1-yl)pyridine moiety but is used in different contexts, such as in dye-sensitized solar cells.

Uniqueness

2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is unique due to the presence of both the pyrazole and pyridine rings, along with the trifluoromethyl group. This combination of features imparts distinct chemical properties, such as enhanced stability and lipophilicity, making it valuable in various scientific and industrial applications .

Propiedades

IUPAC Name |

2-pyrazol-1-yl-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-2-3-8(13-6-7)15-5-1-4-14-15/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMJMKMKDZKFQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371023.png)

![[2-(2-Phenylethoxy)phenyl]boronic acid](/img/structure/B1371024.png)

amine](/img/structure/B1371032.png)

![1-[4-(4-Bromophenoxy)phenyl]ethan-1-ol](/img/structure/B1371035.png)

![[1-(4-Tert-butylphenyl)cyclopentyl]methanamine](/img/structure/B1371036.png)

![Methyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate](/img/structure/B1371037.png)